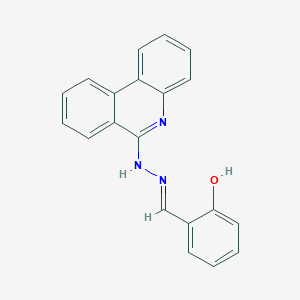![molecular formula C13H13N3O3S B6059893 N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B6059893.png)
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide, also known as MRS2587, is a selective P2Y1 receptor antagonist. P2Y1 receptors are a subtype of purinergic receptors that are involved in various physiological processes such as platelet aggregation, smooth muscle contraction, and neurotransmission. MRS2587 has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide selectively blocks the P2Y1 receptor, thereby inhibiting the downstream signaling pathways. The P2Y1 receptor is involved in various physiological processes such as platelet aggregation, smooth muscle contraction, and neurotransmission. By blocking the P2Y1 receptor, N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide reduces platelet aggregation, inhibits smooth muscle contraction, and modulates neurotransmission.
Biochemical and physiological effects:
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has been shown to have antiplatelet, antithrombotic, and vasodilatory effects. It reduces platelet aggregation by blocking the P2Y1 receptor, which is involved in platelet activation. N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide also inhibits smooth muscle contraction by blocking the P2Y1 receptor, which is involved in smooth muscle contraction. This results in vasodilation and improved blood flow. N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has also been shown to modulate neurotransmission by blocking the P2Y1 receptor, which is involved in neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has several advantages for lab experiments. It is a selective P2Y1 receptor antagonist, which allows for specific targeting of the receptor. It has been extensively studied, and its mechanism of action is well understood. However, N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide. One potential direction is the development of improved formulations with increased solubility and longer half-life. Another potential direction is the investigation of its potential therapeutic applications in other diseases, such as cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide and its downstream signaling pathways.
Métodos De Síntesis
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 3-aminopyridine with 3-chlorobenzenesulfonyl chloride to form 3-(3-pyridinylamino)benzenesulfonamide. The second step involves the reaction of the obtained compound with N-methyl-4-piperidone to form N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide.
Aplicaciones Científicas De Investigación
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antiplatelet, antithrombotic, and vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases. N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-methyl-3-(pyridin-3-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-14-13(17)10-4-2-6-12(8-10)20(18,19)16-11-5-3-7-15-9-11/h2-9,16H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXMIUGEMIFWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N,2-dimethyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6059810.png)

![N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6059830.png)
![1-(3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoyl)-4-piperidinecarboxamide](/img/structure/B6059833.png)

![6-{1-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinyl}-2-methyl-4-pyrimidinol](/img/structure/B6059856.png)
![1-methyl-4-({5-[1-(4-pyridinylmethyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-diazepane](/img/structure/B6059870.png)
![7-cycloheptyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6059873.png)
![N'-(5-chloro-2-hydroxybenzylidene)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B6059880.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059885.png)
![ethyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6059888.png)
![3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride](/img/structure/B6059899.png)

![2-[4-(2-chlorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6059913.png)